M-Terphenyl

Description

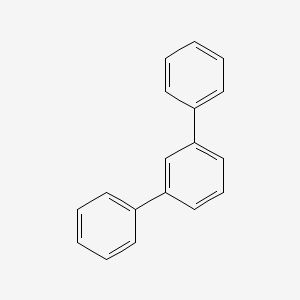

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTKZCDBKVTVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5C6H4C6H5, C18H14 | |

| Record name | M-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029117 | |

| Record name | 1,1':3',1''-Terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-terphenyl is a yellow solid. mp: 86-87 °C, bp: 365 °C. Density: 1.195 g/cm3. Insoluble in water. Usually shipped as a solid mixture with its isomers o-terphenyl and p-terphenyl that is used as a heat-transfer fluid., Liquid, Yellow solid (needles); [NIOSH], Yellow solid (needles). | |

| Record name | M-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1':3',1''-Terphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Terphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

689 °F at 760 mmHg (NIOSH, 2023), 363 °C AT 760 MM HG, 689 °F | |

| Record name | M-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

375 °F (NIOSH, 2023), 191 °C, 375 °F (191 °C) (OPEN CUP), (oc) 375 °F | |

| Record name | M-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Terphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | M-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID, Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents., Water solubility = 1.51 mg/l at 25 °C, Insoluble | |

| Record name | M-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.23 (NIOSH, 2023) - Denser than water; will sink, 1.2, 1.23 | |

| Record name | M-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.01 mmHg at 200 °F (NIOSH, 2023), 0.0000175 [mmHg], 1.75X10-5 mm Hg extrapolated from experimentally-derived coefficients, (200 °F): 0.01 mmHg | |

| Record name | M-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Terphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | M-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

YELLOW NEEDLES FROM ALC, Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/, Yellow solid. | |

CAS No. |

92-06-8, 26140-60-3 | |

| Record name | M-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Terphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Terphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terphenyls | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026140603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-TERPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1':3',1''-Terphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1':3',1''-Terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TERPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOI2PSS0KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | M-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WZ62B970.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

192 °F (NIOSH, 2023), 87 °C, 192 °F | |

| Record name | M-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of m-Terphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Terphenyl, systematically named 1,3-diphenylbenzene, is an aromatic hydrocarbon comprising a central benzene ring substituted with two phenyl groups at the meta positions.[1][2] This compound and its isomers, o-terphenyl and p-terphenyl, are of significant interest in various scientific and industrial fields. Commercial-grade terphenyl is often a mixture of these isomers and is utilized as a heat transfer agent.[1][2] In the realm of research and development, this compound serves as a crucial building block in organic synthesis, a scaffold in the design of novel pharmaceuticals, and a component in advanced materials.[3][4] Its rigid, three-dimensional structure provides a unique platform for creating sterically hindered ligands for transition metal catalysis and for developing molecules with specific photophysical properties. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with experimental methodologies and comparative data for its isomers.

Chemical and Physical Properties

This compound is a yellow, crystalline solid with a faint, pleasant odor.[2][5] It is insoluble in water but soluble in many common aromatic solvents, and sparingly soluble in lower alcohols and glycols.[2] The key physical and chemical properties of this compound and its isomers are summarized in the tables below for easy comparison.

Table 1: General and Physical Properties of Terphenyl Isomers.[1][2][5][6][7]

| Property | This compound | o-Terphenyl | p-Terphenyl |

| CAS Number | 92-06-8 | 84-15-1 | 92-94-4 |

| Molecular Formula | C₁₈H₁₄ | C₁₈H₁₄ | C₁₈H₁₄ |

| Molecular Weight | 230.3 g/mol | 230.3 g/mol | 230.3 g/mol |

| Appearance | Yellow solid (needles) | Colorless to light-yellow solid | White to light-yellow solid |

| Melting Point | 86-87 °C (192 °F) | 58-59 °C | 212-213 °C |

| Boiling Point | 365 °C (689 °F) at 760 mmHg | 337 °C | 376 °C |

| Density | 1.195 g/cm³ | 1.16 g/cm³ | 1.23 g/cm³ |

| Vapor Pressure | 0.01 mmHg at 200°F | 0.09 mmHg at 200°F | Very low |

| Flash Point | 191 °C (375 °F) | 163 °C | 207 °C |

| Solubility in Water | Insoluble | Insoluble | Insoluble |

| Ionization Potential | 8.01 eV | - | 7.78 eV |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Key Features |

| ¹H NMR | Multiplets in the aromatic region (approx. 7.2-7.8 ppm) |

| ¹³C NMR | Multiple signals in the aromatic region (approx. 127-142 ppm) |

| Mass Spectrometry | Molecular ion (M+) peak at m/z = 230 |

| Infrared (IR) | Bands characteristic of aromatic C-H and C=C stretching |

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and purification of this compound. These are intended as a guide and may require optimization based on specific laboratory conditions and available reagents.

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of C-C bonds and is well-suited for the synthesis of biaryls and terphenyls.[6][7][8][9] This procedure outlines the synthesis of this compound from 1,3-dibromobenzene and phenylboronic acid.

Materials:

-

1,3-Dibromobenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 1,3-dibromobenzene (1 equivalent), phenylboronic acid (2.2 equivalents), and potassium carbonate (3 equivalents).

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in toluene.

-

Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) to the Schlenk flask via cannula.

-

Catalyst Addition: Add the prepared palladium catalyst solution to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can then be purified by recrystallization.

Purification of this compound by Recrystallization

Recrystallization is a technique used to purify crystalline compounds.[10][11][12][13] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is a common solvent for the recrystallization of this compound.

Materials:

-

Crude this compound

-

Ethanol (or another suitable solvent)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, and crystals will form. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent. The purity of the recrystallized this compound can be assessed by its melting point.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Biological Activity and Applications

While this compound itself is not known to have significant direct biological activity or be involved in endogenous signaling pathways, its rigid scaffold is a valuable component in medicinal chemistry and drug design.[4] For instance, derivatives of this compound have been investigated as inhibitors of programmed cell death ligand 1 (PD-L1), a key target in cancer immunotherapy.

Industrially, this compound and its isomers are used as heat transfer fluids due to their high thermal stability.[2][3] They also find applications in the production of lubricants and as dye carriers in the textile industry.[2] In materials science, this compound derivatives are utilized in the development of organic light-emitting diodes (OLEDs), nanomaterials, and materials for molecular recognition.[3][14][15]

Health and Safety

This compound is a combustible solid and should be handled with care.[5][16] It can cause irritation to the eyes, skin, and respiratory system.[5] In animal studies, prolonged exposure to terphenyls has been shown to potentially cause liver and kidney damage.[17] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[5] In case of contact, immediately flush the affected area with water.[16]

References

- 1. nj.gov [nj.gov]

- 2. This compound | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]

- 4. datainsightsmarket.com [datainsightsmarket.com]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. You are being redirected... [schultzchem.com]

- 15. nbinno.com [nbinno.com]

- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. Terphenyl - IDLH | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of m-Terphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Terphenyl, a key intermediate in organic synthesis and a fundamental component in materials science, presents a subject of significant interest regarding its solid-state properties. While its chemical applications are widely explored, a comprehensive understanding of its crystal structure and polymorphic behavior is crucial for controlling its physical properties and ensuring consistency in applications ranging from organic electronics to pharmaceutical synthesis. This technical guide provides a detailed overview of the known crystal structure of this compound, discusses the potential for polymorphism by drawing parallels with its isomers, and outlines the experimental protocols necessary for its comprehensive solid-state characterization.

Introduction

This compound (1,3-diphenylbenzene) is an aromatic hydrocarbon consisting of a central benzene ring substituted with two phenyl groups at the meta positions. Its non-linear structure imparts unique physical and chemical properties compared to its ortho- and para-isomers. In the solid state, the arrangement of molecules in a crystal lattice dictates macroscopic properties such as melting point, solubility, and stability. Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of chemical and pharmaceutical products. Different polymorphs of the same compound can exhibit distinct physical properties, which can have significant implications for manufacturing processes, bioavailability of active pharmaceutical ingredients (APIs), and the performance of organic electronic materials.

While the polymorphism of p-terphenyl is well-documented, the polymorphic landscape of this compound remains largely unexplored in publicly available literature. This guide consolidates the known crystallographic data for this compound and provides a framework for investigating its potential polymorphic forms.

The Known Crystal Structure of this compound

To date, one crystal structure of this compound has been deposited in the Cambridge Structural Database (CSD), under the deposition number CCDC 782202 [1]. The crystallographic data for this structure provides a foundational understanding of the solid-state packing of this compound molecules.

Crystallographic Data

The crystallographic data for the known form of this compound is summarized in the table below. This data is essential for the unambiguous identification of this crystalline phase.

| Parameter | Value |

| CCDC Number | 782202 |

| Empirical Formula | C₁₈H₁₄ |

| Formula Weight | 230.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.13(3) |

| b (Å) | 5.830(12) |

| c (Å) | 18.20(4) |

| α (°) | 90 |

| β (°) | 100.90(2) |

| γ (°) | 90 |

| Volume (ų) | 1262(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.211 |

| R-factor (%) | 6.8 |

Table 1: Crystallographic data for this compound (CCDC 782202).

Polymorphism in this compound: A Frontier for Investigation

Despite the existence of a single deposited crystal structure, the potential for polymorphism in this compound should not be dismissed. The phenomenon is common in rigid molecules like terphenyls, as demonstrated by its isomer, p-terphenyl, which exhibits a well-characterized, temperature-dependent phase transition[2][3][4]. The investigation into this compound's polymorphic behavior is a crucial area for future research.

Thermodynamic and Kinetic Considerations

The formation of different polymorphs is governed by both thermodynamic and kinetic factors.

-

Thermodynamic Control: Under thermodynamic control, the most stable polymorph, which has the lowest Gibbs free energy, is expected to form. The relative stability of polymorphs can be temperature-dependent.

-

Kinetic Control: Kinetically favored polymorphs are those that nucleate and grow the fastest under a given set of conditions, even if they are thermodynamically metastable.

The interplay between these factors determines which polymorph is obtained from a crystallization experiment.

Figure 1: Thermodynamic relationship between polymorphs.

Experimental Protocols for the Study of this compound Polymorphism

A systematic investigation of this compound's solid-state properties requires a combination of crystallization experiments and analytical techniques.

Crystallization Methods

The controlled crystallization of this compound from various solvents and under different conditions is the first step in identifying potential polymorphs.

4.1.1. Solution Crystallization

This is a common and effective method for obtaining high-quality single crystals suitable for X-ray diffraction.

-

Protocol:

-

Prepare a saturated solution of this compound in a suitable solvent (e.g., toluene, hexane, ethanol) at an elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly and undisturbed to room temperature or below.

-

Alternatively, allow the solvent to evaporate slowly from the solution at a constant temperature.

-

Collect the resulting crystals by filtration and dry them under vacuum.

-

4.1.2. Vapor Diffusion

This technique is particularly useful for growing high-quality crystals from small amounts of material.

-

Protocol:

-

Dissolve this compound in a small amount of a relatively high-boiling point solvent in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a more volatile solvent in which this compound is poorly soluble (the anti-solvent).

-

The anti-solvent will slowly diffuse into the solution, reducing the solubility of this compound and inducing crystallization.

-

Figure 2: General workflow for crystallization experiments.

Analytical Techniques for Characterization

A suite of analytical methods is necessary to identify and characterize different polymorphic forms.

4.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the crystal structure of a new solid form.

-

Methodology:

-

A suitable single crystal of this compound is mounted on a goniometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters, space group, and atomic coordinates.

-

4.2.2. Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases and can be used for quantitative analysis of polymorphic mixtures. Each polymorph will produce a unique diffraction pattern.

-

Methodology:

-

A finely ground powder of the this compound sample is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffractogram is a "fingerprint" of the crystalline phase(s) present.

-

4.2.3. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect phase transitions, such as melting and solid-solid transitions between polymorphs. A study using fast scanning calorimetry on this compound has been conducted to investigate its behavior in the supercooled liquid and glassy states, though no solid-solid transitions were reported in that work[5].

-

Methodology:

-

A small amount of the this compound sample is sealed in an aluminum pan.

-

The sample and a reference pan are heated or cooled at a constant rate.

-

The heat flow into or out of the sample is monitored.

-

Endothermic or exothermic events appear as peaks in the DSC thermogram.

-

Data Presentation for Polymorph Comparison

Should different polymorphs of this compound be discovered, their key physical properties should be summarized for easy comparison.

| Property | Polymorph I | Polymorph II | ... |

| Crystal System | |||

| Space Group | |||

| Melting Point (°C) | |||

| Enthalpy of Fusion (kJ/mol) | |||

| DSC Transition (°C) | |||

| Key PXRD Peaks (2θ) |

Table 2: Template for summarizing quantitative data of this compound polymorphs.

Conclusion

The solid-state chemistry of this compound presents a compelling area for further investigation. While a single crystal structure has been reported, the likelihood of polymorphism, as suggested by the behavior of its isomers, warrants a thorough screening for new crystalline forms. The experimental protocols outlined in this guide provide a robust framework for such an investigation. A comprehensive understanding of the crystal structure and polymorphic landscape of this compound will not only contribute to fundamental crystallographic knowledge but also provide the necessary control over its physical properties for advanced applications in materials science and pharmaceutical development. The discovery and characterization of new polymorphs of this compound could unlock enhanced performance and new functionalities for this versatile molecule.

References

Spectroscopic Analysis of M-Terphenyl: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for m-terphenyl (1,3-diphenylbenzene), a key aromatic hydrocarbon. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for structural elucidation and characterization of organic molecules. It includes a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with experimental protocols and structural visualizations.

Chemical Structure and Overview

This compound is an aromatic hydrocarbon consisting of a central benzene ring substituted with two phenyl groups at the meta positions. Its structure is characterized by a non-linear arrangement of the three phenyl rings, which influences its physical and spectroscopic properties.

M-Terphenyl Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of m-terphenyl in common organic solvents, addressing a critical need for researchers, scientists, and professionals in drug development and materials science. Due to its unique structural properties, this compound is a compound of significant interest, and understanding its solubility is paramount for its application in synthesis, formulation, and material design.

Core Findings: this compound Solubility Profile

This compound, a polycyclic aromatic hydrocarbon, generally exhibits good solubility in aromatic and nonpolar organic solvents, while its solubility in polar solvents is limited. It is characterized as being soluble in aromatic hydrocarbons such as benzene and toluene, as well as in solvents like acetone, chloroform, ether, and acetic acid.[1][2] Conversely, it is sparingly soluble in lower alcohols and glycols and is considered insoluble in water.[1][2] A specific solubility value in water has been reported as 1.51 mg/L at 25 °C.

While extensive qualitative data exists, this guide acknowledges a notable gap in the publicly available literature regarding precise quantitative solubility data (e.g., g/100 mL) for this compound in various organic solvents at different temperatures. The following table summarizes the available qualitative and quantitative solubility information.

| Solvent Classification | Solvent | Temperature (°C) | Solubility |

| Aromatic | Benzene | Not Specified | Soluble |

| Toluene | Not Specified | Soluble | |

| Ketone | Acetone | Not Specified | Soluble |

| Halogenated | Chloroform | Not Specified | Soluble |

| Ether | Diethyl Ether | Not Specified | Soluble |

| Carboxylic Acid | Acetic Acid | Not Specified | Soluble |

| Alcohol | Lower Alcohols (e.g., Ethanol) | Not Specified | Sparingly Soluble |

| Glycol | Glycols | Not Specified | Sparingly Soluble |

| Aqueous | Water | 25 | 1.51 mg/L |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a crystalline organic compound like this compound in an organic solvent. This method, often referred to as the isothermal saturation method, is a standard procedure in chemical research.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed glass ampoules

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of scintillation vials or glass ampoules. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the exact volume of the filtered saturated solution.

-

-

Quantification:

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mg/mL.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

References

An In-depth Technical Guide to the Electronic and Optical Properties of M-Terphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic and optical properties of m-terphenyl (1,3-diphenylbenzene), a versatile aromatic scaffold. We delve into its synthesis, detailed experimental characterization, and the structure-property relationships that make it a valuable component in materials science and drug development.

Introduction

This compound is a polycyclic aromatic hydrocarbon consisting of a central benzene ring substituted with two phenyl groups at the meta positions.[1][2] This unique structure imparts a combination of rigidity and conformational flexibility, leading to interesting electronic and optical characteristics. Its derivatives have garnered significant attention for their applications as fluorescent probes, host materials in Organic Light-Emitting Diodes (OLEDs), and as bulky ligands in organometallic chemistry.[1][3] Understanding the fundamental electronic and optical properties of the this compound core is crucial for the rational design of new functional materials and therapeutics.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its substituted analogues is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[4][5][6] This method offers a versatile and efficient route to form the crucial carbon-carbon bonds between the aryl units.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of unsubstituted this compound.

Materials:

-

1,3-Dibromobenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium fluoride (CsF)

-

Tetrahydrofuran (THF), anhydrous

-

Butylated hydroxytoluene (BHT)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/water bath

Procedure: [7]

-

Reaction Setup: In a 25-mL round-bottom flask equipped with a magnetic stir bar, combine 1,3-dibromobenzene (1.0 mmol), phenylboronic acid (2.2 mmol), SPhos (0.2 molar equiv.), and CsF (5.0 molar equiv.). Add a few crystals of BHT as a radical inhibitor.

-

Solvent Addition: Add 7.5 mL of anhydrous THF to the flask.

-

Degassing: Stopper the flask with a rubber septum and insert two needles. Bubble nitrogen or argon gas through the solution for 10-15 minutes to remove dissolved oxygen.

-

Catalyst Addition: While maintaining a positive pressure of inert gas, quickly add Pd(OAc)₂ (0.1 molar equiv.) to the reaction mixture.

-

Reaction: Replace the septum and continue to bubble inert gas through the solution for another 5-10 minutes. Then, heat the reaction mixture to 50°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Electronic Properties

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to its behavior in electronic devices and its reactivity. These parameters can be experimentally determined using cyclic voltammetry and are often supplemented by computational studies using Density Functional Theory (DFT).[8][9][10]

Experimental Protocol: Determination of HOMO and LUMO Levels by Cyclic Voltammetry

This protocol describes the experimental setup for determining the oxidation and reduction potentials of an this compound derivative, which are then used to calculate the HOMO and LUMO energy levels.[11][12][13][14]

Materials and Equipment:

-

This compound sample

-

Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Ferrocene (as an internal standard)

-

Potentiostat

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Nitrogen or Argon gas supply

Procedure:

-

Solution Preparation: Prepare a solution of the this compound sample (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

-

Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Degassing: Purge the solution with nitrogen or argon for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

-

Cyclic Voltammogram of the Sample:

-

Set the potential range to scan for both oxidation and reduction events.

-

Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).

-

Identify the onset potentials for the first oxidation (Eox, onset) and the first reduction (Ered, onset) peaks.

-

-

Internal Standard Calibration:

-

Add a small amount of ferrocene to the solution.

-

Record the cyclic voltammogram again to determine the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (E₁/₂ (Fc/Fc⁺)).

-

-

Calculation of HOMO and LUMO Levels:

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the ferrocene internal standard which has a known absolute energy level of -4.8 eV with respect to the vacuum level:[13][14]

-

HOMO (eV) = -[Eox, onset - E₁/₂ (Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered, onset - E₁/₂ (Fc/Fc⁺) + 4.8]

-

-

Data Presentation: Electronic Properties of Selected this compound Derivatives

| Compound | R Group | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| This compound | H | -5.95 | -2.45 | 3.50 | [9] |

| 1-mtp-SBF | -C₆H₄-s-triazine | -6.21 | -2.67 | 3.54 | [3] |

| Substituted this compound 1 | Varies | See Reference | See Reference | See Reference | [8] |

| Substituted this compound 2 | Varies | See Reference | See Reference | See Reference | [15] |

Optical Properties

The optical properties of this compound and its derivatives are characterized by their absorption and fluorescence spectra. These properties are highly dependent on the molecular structure, including the nature and position of substituents on the terphenyl backbone.[16][17][18]

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

This protocol outlines the general procedure for acquiring UV-Vis absorption and fluorescence emission spectra.[19][20][21][22][23]

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. The concentration should be adjusted to have an absorbance value below 0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of the solution using the spectrophotometer over a relevant wavelength range (typically 200-400 nm for m-terphenyls).

-

Use the pure solvent as a blank for baseline correction.

-

Determine the wavelength of maximum absorption (λabs, max).

-

-

Fluorescence Spectroscopy:

-

Excite the solution at or near the λabs, max.

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

Determine the wavelength of maximum emission (λem, max).

-

Experimental Protocol: Fluorescence Quantum Yield Measurement (Absolute Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The absolute method using an integrating sphere provides a direct measurement.

Materials and Equipment:

-

Fluorometer equipped with an integrating sphere

-

This compound sample solution

-

Solvent blank

-

Quartz cuvettes

Procedure:

-

Measurement of Scattered Light from the Blank:

-

Place the cuvette containing the pure solvent in the integrating sphere.

-

Excite the solvent at the desired wavelength and record the spectrum of the scattered excitation light.

-

-

Measurement of Scattered and Emitted Light from the Sample:

-

Replace the blank with the cuvette containing the this compound solution.

-

Using the same excitation wavelength and instrument settings, record the spectrum, which will include both scattered excitation light and the fluorescence emission from the sample.

-

-

Calculation of Quantum Yield:

-

The instrument software calculates the quantum yield by comparing the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons (determined by the difference in scattered light between the blank and the sample).

-

Data Presentation: Photophysical Properties of Selected this compound Derivatives

| Compound | R Group | λabs, max (nm) | λem, max (nm) | Quantum Yield (ΦF) | Reference |

| This compound | H | 248 | 340 | ~0.2 | [16][24] |

| o,p-TP-EPY | indenopyrazine | 385 | 440 (film) | N/A | [25] |

| m,m-TP-EPY | indenopyrazine | 387 | 452 (film) | N/A | [25] |

| Push-pull OPP-3 | NO₂, NH₂ | 350-400 | N/A | N/A | [16][17][24] |

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound's properties.

Conclusion

This compound serves as a foundational structure in the development of advanced organic materials. Its electronic and optical properties can be systematically tuned through synthetic modifications, making it a highly adaptable scaffold. The experimental protocols and data presented in this guide provide a solid framework for researchers and professionals to explore and exploit the potential of this compound and its derivatives in their respective fields. The continued investigation into the structure-property relationships of this versatile molecule will undoubtedly lead to further innovations in materials science and drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. odp.library.tamu.edu [odp.library.tamu.edu]

- 8. Structural and Electronic Studies of Substituted this compound Group 12 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. mdpi.com [mdpi.com]

- 11. prezi.com [prezi.com]

- 12. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jasco-global.com [jasco-global.com]

- 20. mac-mod.com [mac-mod.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. hou.usra.edu [hou.usra.edu]

- 23. researchgate.net [researchgate.net]

- 24. chemrxiv.org [chemrxiv.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation of M-Terphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and degradation profile of m-terphenyl. Due to the limited availability of public data on the specific thermal decomposition kinetics of pure this compound, this document synthesizes known physical properties, data from related terphenyl isomers, and typical experimental methodologies to offer a thorough understanding of its high-temperature behavior.

Introduction to this compound

This compound is an aromatic hydrocarbon consisting of a central benzene ring substituted with two phenyl groups at the 1 and 3 positions[1]. Its robust chemical structure lends it high thermal stability, making it and its isomers common components in heat transfer fluids and as a stable scaffold in various chemical syntheses[2][3]. Understanding its thermal limits and degradation pathways is crucial for applications involving high temperatures.

Thermal Stability of this compound

The following table summarizes key physical and thermochemical properties of this compound, which are foundational to understanding its thermal behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₄ | [1] |

| Molecular Weight | 230.30 g/mol | [1] |

| Melting Point | 86-87 °C | [1] |

| Boiling Point | 365 °C | [1] |

| Flash Point | 206 °C (403 °F) | [2][3] |

| Enthalpy of Formation (gas) | 280 ± 3.9 kJ/mol | [6] |

Thermal Degradation of this compound

The thermal degradation of this compound, like other polyphenyls, is expected to proceed through a free-radical mechanism at high temperatures. This process involves the cleavage of C-H and C-C bonds, leading to the formation of various degradation products.

Based on studies of p-terphenyl, the pyrolysis of this compound is anticipated to yield a complex mixture of products[4]. A qualitative summary of expected products is provided below. Quantitative distribution data for this compound is not currently available.

| Product Category | Examples |

| Gases | Hydrogen (H₂) |

| Low Molecular Weight Fragments | Diphenyl |

| Higher Molecular Weight Products | Quaterphenyls, Quinquephenyls, Sexiphenyls |

The degradation of this compound likely initiates with the homolytic cleavage of a C-H bond, which has the lowest bond dissociation energy in the molecule. This is followed by a series of radical reactions, including hydrogen abstraction and radical recombination, leading to the formation of higher molecular weight polyphenyls and the release of hydrogen gas. The cleavage of the C-C bonds between the phenyl rings can also occur, leading to the formation of diphenyl.

Experimental Protocols for Thermal Analysis

Standard techniques for evaluating the thermal stability and degradation of materials like this compound include Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of thermal decomposition.

Typical Experimental Protocol:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina)[7].

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation[5].

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min)[8].

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins). The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

Py-GC/MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Typical Experimental Protocol:

-

Sample Preparation: A very small amount of the this compound sample (typically in the microgram range) is placed in a pyrolysis sample holder[9].

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium) for a short period (e.g., 20 seconds)[9].

-

Gas Chromatography: The volatile pyrolysis products are swept into a GC column. The GC oven temperature is programmed to ramp up (e.g., from 40 °C to 300 °C at 10 °C/min) to separate the individual components of the pyrolysate based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

References

- 1. This compound | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. etamu.edu [etamu.edu]

- 6. This compound [webbook.nist.gov]

- 7. epfl.ch [epfl.ch]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. researchgate.net [researchgate.net]

Synthesis of Novel M-Terphenyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of novel m-terphenyl derivatives, a class of molecules of significant interest in materials science and drug discovery. The unique structural features of the this compound scaffold, characterized by a central benzene ring substituted at the 1 and 3 positions with phenyl groups, impart valuable properties such as steric bulk and a rigid framework. These characteristics have led to their use as ligands for stabilizing low-coordinate metal centers and as scaffolds for the development of therapeutics, including inhibitors of protein-protein interactions. This guide details key synthetic methodologies, presents quantitative data for comparative analysis, and provides experimental protocols for the synthesis of these versatile compounds.

Core Synthetic Methodologies and Data

The synthesis of this compound derivatives has evolved from classical methods to modern cross-coupling reactions, offering a range of strategies to access diverse analogs. The choice of method often depends on the desired substitution pattern, scalability, and functional group tolerance.

Cross-Coupling Reactions: Suzuki-Miyaura and Negishi Couplings

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the construction of biaryl and polyaryl systems, including m-terphenyls.[1] The Suzuki-Miyaura and Negishi couplings are particularly prominent.

The Suzuki-Miyaura coupling involves the reaction of an aryl boronic acid or ester with an aryl halide or triflate in the presence of a palladium catalyst and a base.[2][3] This method is widely used due to the commercial availability and stability of boronic acids and its tolerance to a wide range of functional groups.[4]

The Negishi coupling utilizes an organozinc reagent, which is coupled with an aryl halide or triflate, also catalyzed by a palladium or nickel complex.[5][6] Organozinc reagents are generally more reactive than organoborons, which can be advantageous for less reactive aryl chlorides or sterically hindered substrates.[7]

Table 1: Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1,3-Dibromobenzene | Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [8] |

| 2 | 1-Bromo-3-iodobenzene | Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 (monocoupled) | [9] |

| 3 | 1,3-Dichlorobenzene | Phenylboronic acid (2.5 eq) | Pd₂(dba)₃ (2), SPhos (8) | K₃PO₄ | Toluene | 100 | 24 | 78 | [1] |

| 4 | 3-Bromophenyl triflate | 2,6-Dimethylphenylboronic acid (2.2 eq) | Pd(OAc)₂ (2), XPhos (4) | CsF | THF | 65 | 18 | 91 | [8] |

| 5 | Phenyl-1,4-diboronic acid bis-pinacol ester | 1-Iodonaphthalene (2.2 eq) | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 98 | [10] |

| 6 | Phenyl-1,4-diboronic acid bis-pinacol ester | 2-Bromomesitylene (2.2 eq) | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 93 | [10] |

Table 2: Synthesis of this compound Derivatives via Negishi Coupling

| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1,3-Dibromobenzene | Phenylzinc chloride (2.2 eq) | Pd(PPh₃)₄ (5) | THF | 65 | 12 | 85 | [5] |

| 2 | 1-Bromo-3-chlorobenzene | Phenylzinc chloride (1.1 eq) | Ni(dppe)Cl₂ (5) | THF | 60 | 24 | 75 (monocoupled) | [6] |

| 3 | 1,3-Diiodobenzene | 2-Tolylzinc bromide (2.2 eq) | PdCl₂(dppf) (3) | DMF | 80 | 8 | 92 | [11] |